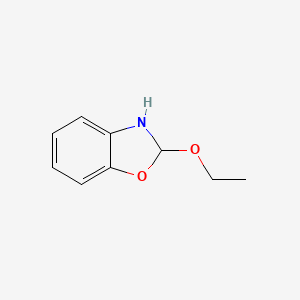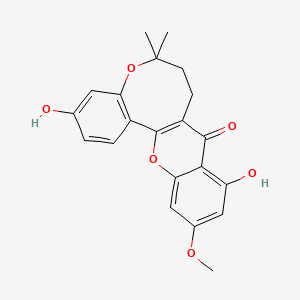
Cyclointegrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclointegrin is an organic compound belonging to the class of chromones, which are compounds containing a benzopyran-4-one moiety. It is considered a flavonoid due to its structural characteristics . Despite its potential significance, there is limited literature available on this compound.
Preparation Methods
The preparation of Cyclointegrin can be achieved through various synthetic routes. One common method involves the mechanochemical activation by grinding, which is a solvent-free, green chemistry approach. This method is highly efficient, versatile, and eco-friendly
Chemical Reactions Analysis
Cyclointegrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction could produce hydroxy derivatives .
Scientific Research Applications
Cyclointegrin has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology and medicine, this compound is explored for its potential therapeutic effects, particularly in targeting integrin pathways, which are crucial for cell adhesion and signaling . Additionally, this compound’s ability to form inclusion complexes makes it valuable in drug delivery systems, enhancing the solubility and bioavailability of various drugs .
Mechanism of Action
The mechanism of action of Cyclointegrin involves its interaction with integrin receptors. Integrins are transmembrane receptors that mediate cell adhesion and signal transduction. This compound binds to these receptors, modulating various signaling pathways such as Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways. These interactions play a significant role in processes like tumor progression, angiogenesis, and cell motility .
Comparison with Similar Compounds
Cyclointegrin is unique among chromones due to its specific structural features and biological activities. Similar compounds include other chromones like flavones and isoflavones, which also possess a benzopyran-4-one moiety. this compound’s distinct interactions with integrin receptors and its potential therapeutic applications set it apart from these related compounds .
Properties
CAS No. |
60791-48-2 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,15-dihydroxy-17-methoxy-9,9-dimethyl-8,20-dioxatetracyclo[10.8.0.02,7.014,19]icosa-1(12),2(7),3,5,14,16,18-heptaen-13-one |
InChI |
InChI=1S/C21H20O6/c1-21(2)7-6-14-19(24)18-15(23)9-12(25-3)10-17(18)26-20(14)13-5-4-11(22)8-16(13)27-21/h4-5,8-10,22-23H,6-7H2,1-3H3 |
InChI Key |
LRBWGBCDUCRXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)OC)C |
melting_point |
260 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
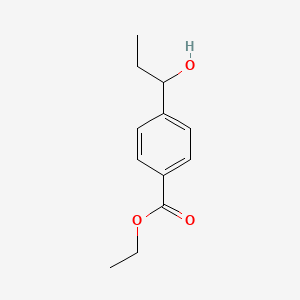
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

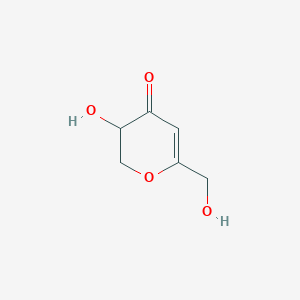
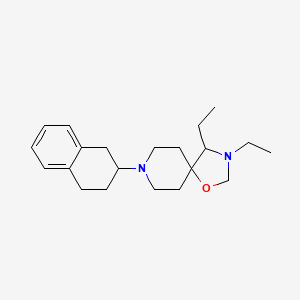
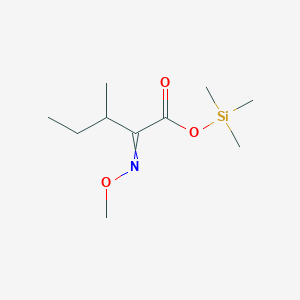
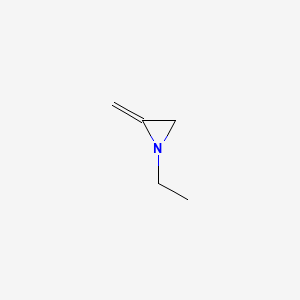
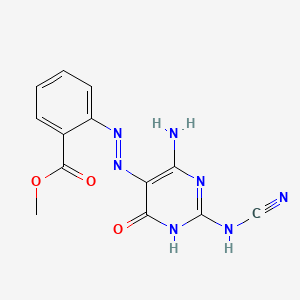
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
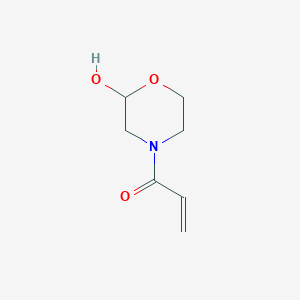
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
